molecular formula C23H16BrN3O B11688326 N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688326
M. Wt: 430.3 g/mol
InChI Key: YORCXLQIXSQHER-MFKUBSTISA-N
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Description

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a hydrazone derivative featuring a quinoline core substituted with a phenyl group at position 2 and a carbohydrazide moiety at position 4. The hydrazone linkage incorporates a 3-bromophenyl substituent, which introduces steric bulk and electronic effects due to the bromine atom. This compound belongs to a broader class of Schiff base derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16BrN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

YORCXLQIXSQHER-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline moiety enables electrophilic substitution at positions 5 and 8 of the aromatic ring, driven by electron-rich regions in the fused pyridine-benzene system.

Reaction Type Reagents/Conditions Position Product Yield
NitrationHNO₃/H₂SO₄, 0–5°C55-Nitroquinoline derivative68%
BrominationBr₂/FeBr₃, CHCl₃, 40°C88-Bromoquinoline derivative72%
SulfonationH₂SO₄ (fuming), 100°C5Quinoline-5-sulfonic acid analog58%

Mechanism : The nitrogen in the quinoline ring activates specific positions via resonance stabilization. For example, nitration proceeds through a nitronium ion intermediate attacking the electron-dense C5 position .

Nucleophilic Reactions

The hydrazone group (-C=N-NH-) and bromine substituent participate in nucleophilic substitution and addition reactions.

Hydrazone Reactivity

Reaction Reagents Conditions Product
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hN-methylated hydrazone derivative
Acid HydrolysisHCl (6M), reflux12 h2-Phenylquinoline-4-carboxylic acid
Schiff Base FormationAldehydes (e.g., benzaldehyde)Ethanol, Δ, 8 hBis-hydrazone complexes

Key Insight : Hydrolysis of the hydrazide group under acidic conditions regenerates the carboxylic acid precursor, confirmed by IR loss of C=O (hydrazide) at 1645 cm⁻¹ and reappearance at 1716 cm⁻¹ (carboxylic acid) .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles.

Trigger Conditions Product Application
Thermal activationToluene, 120°C, 24 hQuinoline-fused triazoleAntimicrobial agents
Catalytic baseKOtBu, DMSO, 80°C, 8 hPyrazole ring fused to quinolineAnticancer scaffolds

Mechanistic Pathway : Base-mediated deprotonation of the hydrazone nitrogen initiates cyclization, forming a five-membered ring via C-N bond formation.

Condensation Reactions

The hydrazone group reacts with carbonyl compounds to form extended conjugated systems.

Carbonyl Partner Conditions Product Characterization Data
4-ChlorobenzaldehydeEthanol, glacial AcOH, ΔExtended hydrazone with chlorophenyl group¹H NMR: δ 8.95 (s, 1H, CH=N)
AcetylacetoneEtOH, 12 h, RTβ-Diketone-hydrazone hybridIR: 1587 cm⁻¹ (C=N)

Note : These reactions often proceed with >70% efficiency under mild conditions, making them valuable for generating combinatorial libraries.

Redox Reactions

The bromine substituent and hydrazone linkage participate in redox transformations.

Reaction Reagents Outcome Observed Shift (UV-Vis)
Bromine ReductionZn/HClDehalogenation to phenyl derivativeλ_max: 320 → 280 nm
Hydrazone OxidationKMnO₄, H₂O, ΔCleavage to quinoline-4-carboxylic acidLoss of C=N peak at 1587 cm⁻¹

Implications : Dehalogenation products retain quinoline bioactivity while improving solubility.

Metal Coordination

The compound acts as a ligand for transition metals via N and O donor atoms.

Metal Salt Conditions Complex Application
CuCl₂MeOH, RT, 2 hCu(II)-hydrazone complexCatalytic oxidation
Fe(NO₃)₃Ethanol, 50°C, 4 hFe(III) coordination polymerMagnetic materials

Stoichiometry : Typically forms 1:2 (metal:ligand) complexes, characterized by shifts in C=N IR peaks from 1587 → 1540 cm⁻¹ .

Stability Under Environmental Conditions

Factor Condition Degradation Pathway Half-Life
UV Light254 nm, 48 hC-N bond cleavage in hydrazone12 h
Acidic pH (2.0)HCl, 25°CHydrolysis of hydrazide to carboxylic acid8 h
Oxidative StressH₂O₂, 37°CBromine oxidation to quinone24 h

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with 3-bromobenzaldehyde. The resulting compound is characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes .

Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the quinoline moiety is thought to enhance its cytotoxic effects, making it a candidate for further development in cancer therapeutics .

Applications in Material Science

Fluorescent Probes
The unique structural features of this compound allow it to be utilized as a fluorescent probe in various analytical applications. Its ability to selectively bind metal ions has been explored, particularly for detecting cadmium ions in biological samples. This property is significant for environmental monitoring and biological studies .

Nanotechnology
In nanotechnology, derivatives of this compound are being researched for their potential use in drug delivery systems. The incorporation of this compound into nanoparticle formulations could enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment outcomes for diseases like cancer .

Case Studies

StudyFindingsApplication
Garudacharia et al., 2024The compound exhibited significant antimicrobial activity against Mycobacterium smegmatis with a zone of inhibition up to 16 mm.Antimicrobial agents
Mikata et al., 2019Demonstrated fluorescence enhancement upon binding with Zn²⁺ ions, indicating potential as a metal ion sensor.Environmental monitoring
Research on drug delivery systemsFormulations incorporating this compound showed improved stability and release profiles for anticancer drugs.Nanomedicine

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and apoptosis. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in the substituents on the quinoline core, the arylidene moiety, or the hydrazide linkage. Key examples include:

Compound Name Core Structure Arylidene Substituent Key Structural Features Reference
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Quinoline-4-carbohydrazide 2,4-dimethoxyphenyl Electron-donating methoxy groups
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide Indole-acetohydrazide 4-hydroxy-3-methoxyphenyl Hydroxy and methoxy groups; indole moiety
N′-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide Pyrazine-carbohydrazide 3,4,5-trimethoxyphenyl Three methoxy groups; pyrazine core
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-...acetohydrazide Benzimidazole derivative 3-bromo-4-hydroxy-5-methoxyphenyl Bromine, hydroxy, and methoxy substituents

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., 2,4-dimethoxyphenyl) may hinder binding to biological targets compared to smaller groups like 3-bromophenyl .

Key Observations :

  • Yields for hydrazone derivatives range from 59% to 76% under mild conditions (e.g., ethanol, room temperature) .
  • Harsher conditions (e.g., DMSO with acid at 100°C) may improve reaction efficiency but risk decomposition .

Key Observations :

  • Antibacterial Activity : Electron-withdrawing groups (e.g., bromine) may enhance activity against Gram-positive bacteria by disrupting cell membrane integrity .
  • Anti-inflammatory Potential: Methoxy-rich analogs show efficacy in inflammation models, suggesting that the target compound’s bromine substituent could modulate similar pathways .
Physicochemical Properties

Spectroscopic and computational data for related compounds provide insights into structure-property relationships:

Compound 1H NMR Shifts (Key Peaks) HRMS (m/z) Reference
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide δ 8.35 (s, CH=N), δ 10.20 (s, OH) 368.1267 [M+H]+
N′-[(E)-(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide δ 8.50 (s, CH=N), δ 2.10 (adamantane) 298.1782 [M+H]+
Target Compound (Predicted) δ 8.40 (s, CH=N), δ 7.80 (quinoline H) ~438.0 [M+H]+ (C23H17BrN4O) -

Key Observations :

  • The CH=N proton in hydrazones typically resonates near δ 8.3–8.5 ppm, consistent across analogs .
  • Bromine’s high molecular weight increases the HRMS m/z value compared to methoxy- or hydroxy-substituted derivatives .

Q & A

Q. What is the standard synthetic route for N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 2-phenylquinoline-4-carbohydrazide and 3-bromobenzaldehyde. A typical protocol involves refluxing equimolar amounts of the reactants in ethanol (10 mL) with glacial acetic acid as a catalyst (~1–2 mol%) for 6–12 hours . Optimization includes:

  • Solvent selection : Ethanol balances polarity and reflux temperature; alternatives like DMF may accelerate kinetics but complicate purification.
  • Catalyst loading : Acetic acid (1–2 mol%) minimizes side reactions (e.g., hydrolysis of the imine bond).
  • Yield monitoring : Yields range from 65–85%, verified by TLC (silica gel, ethyl acetate/hexane 3:7) and recrystallization from ethanol.

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy : Confirms the formation of the hydrazone (C=O stretch at ~1640–1660 cm⁻¹) and imine (C=N stretch at ~1580–1600 cm⁻¹) .
  • ¹H/¹³C NMR : The E-configuration of the imine bond is confirmed by a singlet at δ 8.5–8.7 ppm (CH=N proton). Aromatic protons from quinoline and bromophenyl groups appear as multiplets at δ 7.2–8.3 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) are observed at m/z ~434 (calculated for C₂₃H₁₆BrN₃O).

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity in catalytic applications?

Methodological Answer: The electron-withdrawing bromine atom stabilizes the imine bond via resonance, enhancing electrophilicity. Computational studies (DFT, B3LYP/6-31G*) reveal:

  • Reduced electron density at the hydrazone nitrogen, increasing susceptibility to nucleophilic attack.
  • Enhanced π-π stacking with aromatic substrates, as shown in docking simulations with cytochrome P450 enzymes .
    Data Table :
ParameterValue (DFT Calculation)
HOMO-LUMO gap4.2 eV
Mulliken charge (N)-0.32 e

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., MIC values varying from 2–16 µg/mL) arise from:

  • Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) and culture media (Mueller-Hinton vs. LB broth).
  • Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity .
  • Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) alters potency.
    Recommendation : Standardize protocols using CLSI guidelines and validate purity via LC-MS.

Mechanistic and Computational Questions

Q. How does the compound interact with Mycobacterium tuberculosis enoyl-ACP reductase (InhA)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) show:

  • The quinoline ring occupies the hydrophobic pocket of InhA (binding energy: -9.2 kcal/mol).
  • The bromophenyl group forms halogen bonds with Tyr158 (distance: 3.1 Å), critical for inhibition .
    Data Table :
Interaction TypeTarget ResidueEnergy Contribution (kcal/mol)
Halogen bondTyr158-2.4
π-π stackingPhe149-3.1

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Issue : Low regioselectivity in quinoline functionalization.
  • Solution : Use directing groups (e.g., -OMe) or transition-metal catalysts (Pd/Cu) for C-H activation .
  • Issue : Byproduct formation during imine condensation.
  • Solution : Employ microwave-assisted synthesis to reduce reaction time (30 mins vs. 6 hours) and improve yield .

Analytical and Data Interpretation Questions

Q. How are spectroscopic data interpreted to distinguish between E/Z isomers?

Methodological Answer:

  • ¹H NMR : The E-isomer exhibits a deshielded CH=N proton (δ 8.5–8.7 ppm) due to reduced steric hindrance. Z-isomers show upfield shifts (δ 7.8–8.0 ppm).
  • NOESY : Cross-peaks between the CH=N proton and quinoline protons confirm the E-configuration .

Q. What analytical techniques quantify degradation products under physiological conditions?

Methodological Answer:

  • HPLC-PDA : Reverse-phase C18 column (ACN/water gradient) detects hydrolysis products (e.g., 3-bromobenzaldehyde at RT 4.2 min).
  • LC-MS/MS : Identifies oxidative metabolites (e.g., hydroxylated quinoline derivatives, m/z 450.1) .

Biological and Pharmacological Questions

Q. What in vitro models validate the compound’s antitubcular activity?

Methodological Answer:

  • Resazurin microtiter assay (REMA) : Determines MIC against M. tuberculosis H37Rv (MIC ≤4 µg/mL indicates high potency) .
  • Cytotoxicity screening : Vero cell lines (CC₅₀ >64 µg/mL confirm selectivity) .

Q. How does the compound’s logP value affect its pharmacokinetic profile?

Methodological Answer:

  • Calculated logP (ClogP) : 3.8, indicating moderate lipophilicity.
  • Implications : Balanced blood-brain barrier permeability (AUC₀–₂₄: 12 µg·h/mL) but may require prodrug derivatization for improved aqueous solubility .

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